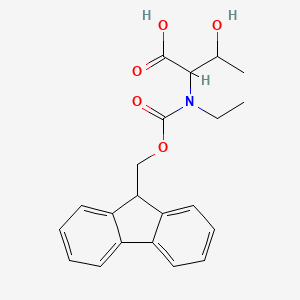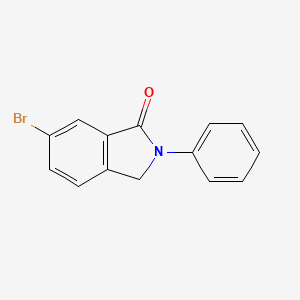
2-Octyldodecyl isooctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2-Octyldodecyl isooctadecanoate is synthesized through an esterification reaction between 2-octyldodecanol and isooctadecanoic acid. The reaction typically occurs in the presence of a catalyst under high temperature and pressure conditions . Industrial production methods involve the same esterification process but on a larger scale, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
2-Octyldodecyl isooctadecanoate undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions are 2-octyldodecanol and isooctadecanoic acid .
Aplicaciones Científicas De Investigación
2-Octyldodecyl isooctadecanoate has several scientific research applications:
Cosmetic Industry: It is widely used as an emollient in skincare products to enhance skin smoothness and hydration.
Pharmaceutical Industry: The compound is used in formulations to improve the texture and stability of topical medications.
Chemical Industry: It serves as a lubricant and plasticizer in various industrial applications.
Mecanismo De Acción
The primary mechanism of action of isooctadecanoic acid, 2-octyldodecyl ester in cosmetic formulations is its emollient effect. The ester forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture . The molecular targets involved include the outermost layer of the skin, where the ester interacts with lipids to enhance barrier function and hydration .
Comparación Con Compuestos Similares
2-Octyldodecyl isooctadecanoate is unique due to its specific combination of 2-octyldodecanol and isooctadecanoic acid, which provides excellent emollient properties. Similar compounds include:
Isooctadecanoic acid, 2-hexyldecyl ester: Another ester with similar emollient properties but different alcohol component.
Isooctadecanoic acid, 2-decyltetradecyl ester: Similar in structure but with a different chain length, affecting its physical properties.
These similar compounds share the common feature of being esters of isooctadecanoic acid but differ in the alcohol component, which influences their specific applications and properties .
Propiedades
Número CAS |
93803-87-3 |
|---|---|
Fórmula molecular |
C38H76O2 |
Peso molecular |
565 g/mol |
Nombre IUPAC |
2-octyldodecyl 16-methylheptadecanoate |
InChI |
InChI=1S/C38H76O2/c1-5-7-9-11-13-21-25-29-33-37(32-28-24-12-10-8-6-2)35-40-38(39)34-30-26-22-19-17-15-14-16-18-20-23-27-31-36(3)4/h36-37H,5-35H2,1-4H3 |
Clave InChI |
QNJOVLAFLJQFBF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCCCCCCCCC(C)C |
| 93803-87-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)](/img/structure/B1498599.png)






![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)


